molecular formula C18H18FN5O3 B2831893 2-(4-fluorophenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide CAS No. 1396805-85-8

2-(4-fluorophenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

Cat. No.: B2831893
CAS No.: 1396805-85-8
M. Wt: 371.372
InChI Key: WJXBCSQTAQGYDL-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a bifunctional small molecule recognized in chemical biology for its potential application in Proteolysis-Targeting Chimeras (PROTACs) . This compound is structurally characterized by a tetrazole moiety linked to a 4-fluorophenyl acetamide group, a design that suggests it may act as a heterobifunctional degrader. One part of the molecule is engineered to bind to a target protein of interest, while the other recruits an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism offers a powerful strategy for targeting proteins previously considered 'undruggable.' Beyond its role in targeted protein degradation, the scaffold is of significant interest in kinase research , where the tetrazole ring can serve as a bioisostere for carboxylic acids or other planar functional groups, potentially modulating kinase activity. Its primary research value lies in the exploration of novel therapeutic pathways, the validation of new drug targets, and the study of cellular protein homeostasis, making it a critical tool for researchers in oncology, neurodegenerative diseases, and other areas of molecular pharmacology.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-27-11-10-23-18(26)24(22-21-23)16-8-6-15(7-9-16)20-17(25)12-13-2-4-14(19)5-3-13/h2-9H,10-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXBCSQTAQGYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide , with the CAS number 1396805-85-8 , is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antitumor and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H18FN5O3C_{18}H_{18}FN_{5}O_{3}, and it has a molecular weight of 371.4 g/mol . The structure includes a tetrazole ring , which is known for imparting various biological activities to compounds.

PropertyValue
Molecular FormulaC18_{18}H18_{18}F N5_{5}O3_{3}
Molecular Weight371.4 g/mol
CAS Number1396805-85-8

Antitumor Activity

Recent studies have indicated that compounds containing tetrazole moieties exhibit significant antitumor activity. For instance, related tetrazole compounds have shown promising results in inhibiting various cancer cell lines. In one study, a series of tetrazole derivatives were synthesized and evaluated for their cytotoxic effects against multiple cancer cell lines, demonstrating IC50 values ranging from 0.08 to 3.61 µM , indicating potent antitumor activity compared to established drugs like sorafenib .

Case Study:
A specific derivative from a similar class showed an IC50 of 0.08 µM against HT-29 cells, which was markedly more effective than sorafenib (IC50 = 3.61 µM). This suggests that modifications in the tetrazole structure can enhance antitumor efficacy significantly.

Antimicrobial Activity

Tetrazole derivatives have also been reported to possess antimicrobial properties. In vitro studies employing the disc diffusion method revealed that certain tetrazole compounds exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Activity of Tetrazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-oneE. coli15
5-thio-substituted tetrazoleStaphylococcus aureus20
Novel tetrazole derivativePseudomonas aeruginosa18

The biological activity of these compounds is often attributed to their ability to interact with specific biological targets, such as kinases involved in cancer progression or bacterial enzymes essential for survival. For instance, some tetrazole derivatives have been shown to inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Class Core Heterocycle Key Substituents Functional Groups Reference
Target Compound Tetrazole 4-Fluorophenyl, 2-methoxyethyl Acetamide, C=O
Triazole-thiones [7–9] 1,2,4-Triazole 4-Sulfonylphenyl, 2,4-difluorophenyl Thione (C=S), NH
Pyrazole-1-carbothioamide Pyrazole/Triazole 4-Fluorophenyl, 4-methylphenyl Thioamide (C=S), NH
Thiadiazol-2-yl acetamide 1,3,4-Thiadiazole 4-Fluorophenyl, acetyl Acetamide, C=O
Imidazolidinone derivatives Imidazolidinone 4-Fluorophenyl, ethyl Acetamide, CF3/trifluoro
Key Differences:

Heterocyclic Core: The tetrazole ring in the target compound offers distinct electronic and steric properties compared to triazoles (e.g., [7–9]) or thiadiazoles (e.g., ). Thiadiazoles (as in ) may exhibit stronger hydrogen-bonding interactions due to sulfur atoms.

Substituent Effects :

  • The methoxyethyl group in the target compound contrasts with bulkier substituents like sulfonylphenyl (in [7–9]) or acetyl (in ). This group likely reduces steric hindrance while improving pharmacokinetic properties.
  • 4-Fluorophenyl is a common motif across analogs, suggesting its role in optimizing lipophilicity and binding affinity.

Functional Groups :

  • The acetamide group in the target compound and thiadiazol-2-yl acetamide may confer similar metabolic stability, whereas thioamide derivatives (e.g., ) could exhibit different reactivity or binding profiles.

Contrasts :

  • Thiadiazole derivatives (e.g., ) may require condensation of thiosemicarbazides with ketones.
  • Imidazolidinone derivatives involve urea or thiourea cyclization pathways.

Spectroscopic Characterization

Table 2: IR Spectral Data Comparison

Compound Type C=O Stretch (cm⁻¹) C=S Stretch (cm⁻¹) NH Stretch (cm⁻¹) Reference
Target Compound ~1660–1682 Absent ~3150–3319
Triazole-thiones [7–9] Absent 1247–1255 3278–3414
Thiadiazol-2-yl acetamide ~1660–1682 Absent ~3150–3319
Pyrazole-carbothioamide Absent ~1243–1258 ~3150–3319
  • The absence of C=S in the target compound (confirmed by IR) distinguishes it from thioamide analogs.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization, condensation, and functional group modifications. For example:

  • Step 1 : Condensation of 4-fluorophenylacetamide derivatives with tetrazole precursors under reflux in glacial acetic acid with anhydrous sodium acetate as a catalyst.
  • Step 2 : Introduction of the 2-methoxyethyl group via nucleophilic substitution or alkylation, monitored by TLC (20% ethyl acetate in n-hexane) .
  • Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalyst selection (e.g., piperidine for imine formation) .

Q. Which spectroscopic methods are most reliable for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of fluorophenyl protons (δ 7.1–7.4 ppm), tetrazole ring carbons (δ 150–160 ppm), and methoxyethyl groups (δ 3.2–3.5 ppm for OCH3_3) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-F stretch) validate key functional groups .
  • X-ray Crystallography : Single-crystal studies resolve stereochemistry and confirm tetrazole ring geometry (mean C–C bond length: 0.004 Å) .

Q. How can researchers assess the purity of this compound?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities (<2%).
  • TLC : Monitor reaction progress using silica plates and ethyl acetate/n-hexane (1:4) as the mobile phase .

Advanced Research Questions

Q. How can the mechanism of biological activity be investigated?

  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values calculated via nonlinear regression .
  • Molecular Docking : Simulate binding affinity to target proteins (e.g., kinases) using AutoDock Vina, focusing on fluorophenyl and tetrazole interactions .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize batch effects.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., thiazole or triazole analogs) to identify substituent-dependent activity trends .

Q. What experimental designs are suitable for comparative studies with analogs?

  • Structural Modifications : Synthesize derivatives with varied substituents (e.g., replacing methoxyethyl with ethoxy or hydroxyethyl groups) .
  • Bioactivity Profiling : Compare IC50_{50} values, logP (lipophilicity), and metabolic stability in microsomal assays .

Q. How can degradation pathways be analyzed under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation products via LC-MS .

Q. What strategies are effective for establishing structure-activity relationships (SAR)?

  • Substituent Scanning : Systematically alter the tetrazole ring (e.g., 5-oxo vs. 5-thio) and fluorophenyl position (para vs. meta).
  • QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with antimicrobial activity .

Q. How can researchers develop validated analytical methods for quantification?

  • Validation Parameters : Follow ICH guidelines for linearity (R2^2 > 0.99), precision (%RSD < 2%), and accuracy (90–110% recovery) using spiked samples .

Q. What in vivo models are appropriate for validating therapeutic potential?

  • Rodent Studies : Administer the compound (10–50 mg/kg, oral or IP) in inflammation or tumor xenograft models. Measure biomarkers (e.g., TNF-α, IL-6) via ELISA .

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